Benzoylarginine nitroanilide

Description

Historical Context and Significance as a Proteolytic Substrate

The development of synthetic substrates like BAPNA was a significant advancement in biochemistry, moving away from cumbersome and difficult-to-quantify natural substrates like casein or fibrin. tandfonline.com BAPNA was pivotal in the creation of quantitative methods for measuring the activity of proteolytic enzymes, enabling researchers to track enzymatic reactions with high precision. pubcompare.ai Before the introduction of simple synthetic substrates, enzyme activity assays were often less sensitive and specific. The use of amino acid derivatives marked a first generation of synthetic substrates, but their products were often difficult to measure quantitatively. tandfonline.com

BAPNA emerged as a highly useful tool because the release of p-nitroaniline could be easily and continuously monitored using a spectrophotometer. ontosight.aitandfonline.com This allowed for the development of simple, inexpensive, and readily automated assays. practical-haemostasis.com Its significance lies in its broad utility in various research and diagnostic applications. ontosight.aiontosight.ai It is widely used in fundamental enzyme assays to study enzyme kinetics and mechanisms, in screening for potential enzyme inhibitors for drug development, and in quality control processes for industrial enzyme production. ontosight.ai For example, it has been instrumental in studying serine proteases like trypsin and papain. ontosight.aiacs.org The ability to obtain kinetic data, such as Michaelis-Menten parameters, with BAPNA has been fundamental to understanding enzyme-substrate interactions. smolecule.com

Foundational Principles of Chromogenic Substrate Utilization in Enzymology

The use of chromogenic substrates is a fundamental technique in enzymology for detecting and quantifying enzyme activity. austintommy.com.ng The core principle is the specific interaction between a target enzyme and a synthetic, colorless substrate designed to mimic the enzyme's natural substrate. dcfinechemicals.comdiapharma.com This synthetic substrate is composed of a specific peptide sequence recognized by the enzyme, which is chemically linked to a chromophore, such as p-nitroaniline. dcfinechemicals.compractical-haemostasis.com

When the enzyme encounters the chromogenic substrate, it catalyzes the cleavage of the chemical bond—typically an amide bond—that holds the chromophore to the rest of the molecule. dcfinechemicals.compractical-haemostasis.com This enzymatic reaction releases the chromophore, which is colored and can be detected visually or, more commonly, quantified by measuring its absorbance of light with a spectrophotometer. austintommy.com.ngsteris-ast.com The intensity of the color produced is directly proportional to the amount of product released, and therefore, to the activity of the enzyme. dcfinechemicals.compractical-haemostasis.com

For BAPNA, the target enzyme (e.g., trypsin) cleaves the amide bond between the arginine and the p-nitroaniline (pNA) group. ontosight.aismolecule.com The liberated pNA has a distinct yellow color and strongly absorbs light at a wavelength of 405-410 nm, whereas the intact BAPNA substrate does not absorb significantly at this wavelength. ontosight.aitandfonline.com By measuring the rate of increase in absorbance at this specific wavelength, researchers can determine the initial rate of the enzymatic reaction. tandfonline.comtandfonline.com This allows for the calculation of key enzymatic parameters and provides a sensitive and specific means to study enzyme function in various biological samples. austintommy.com.ngdiapharma.com

Data Tables

Table 1: Properties of Benzoylarginine Nitroanilide (BAPNA) and its Hydrolysis Product

| Compound | Role in Assay | Key Property | Molar Absorptivity (ε) | Wavelength for Measurement |

| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | Substrate | Colorless; low absorbance at 405 nm | <1% of pNA's absorbance at 405 nm tandfonline.com | Not applicable |

| p-Nitroaniline (pNA) | Product | Yellow chromophore | 9620 M⁻¹cm⁻¹ (at 405 nm) | 405-410 nm ontosight.aipractical-haemostasis.comtandfonline.com |

This table summarizes the key characteristics of the substrate and the product in a typical BAPNA-based chromogenic assay. The significant difference in absorbance at 405 nm between the substrate and the product is the basis for the assay's utility.

Table 2: Applications of BAPNA in Biochemical Research

| Application Area | Description | Research Findings/Significance |

| Enzyme Kinetics | Used to determine Michaelis-Menten parameters (Km and Vmax) for proteases like trypsin and papain. smolecule.comacs.org | Provides quantitative data on enzyme-substrate affinity and catalytic efficiency. diapharma.com Studies have shown how solvents like DMSO can alter these kinetic parameters. acs.org |

| Protease Inhibitor Screening | The rate of BAPNA hydrolysis is measured in the presence of potential inhibitors to identify compounds that block enzyme activity. ontosight.ai | Essential for drug discovery programs targeting proteases involved in various diseases. ontosight.aiaustintommy.com.ng |

| Clinical Diagnostics | Measures the activity of trypsin-like enzymes in biological samples, which can be indicative of certain diseases. ontosight.aiontosight.ai | Elevated enzyme levels detected using BAPNA can be a biomarker for conditions like pancreatitis. ontosight.ai |

| Quality Control | Ensures the activity and functionality of enzymes in industrial products, such as detergents or therapeutic enzyme preparations. ontosight.ai | Guarantees product efficacy and consistency in manufacturing processes. ontosight.ai |

This table outlines the primary uses of BAPNA, highlighting its versatility as a tool in both fundamental research and applied science.

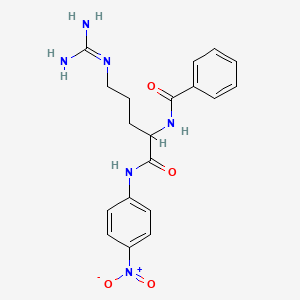

Structure

3D Structure

Properties

CAS No. |

911-76-2 |

|---|---|

Molecular Formula |

C19H22N6O4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22) |

InChI Key |

RKDYKIHMFYAPMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Related CAS |

911-77-3 (mono-hydrochloride) |

Origin of Product |

United States |

Benzoylarginine Nitroanilide As a Chromogenic Substrate for Proteases

Mechanism of Chromogenic Release and Spectrophotometric Detection

The utility of Benzoylarginine nitroanilide as a substrate is centered on the enzymatic release of a colored product, which can be readily quantified. This process involves the specific cleavage of the substrate by a protease, leading to the liberation of p-nitroaniline, a chromophore.

The fundamental mechanism involves the enzymatic hydrolysis of the amide bond that connects the arginine residue to the p-nitroaniline group. researchgate.netsigmaaldrich.com Proteolytic enzymes, acting as catalysts, facilitate the addition of a water molecule across this bond, resulting in its cleavage. wikipedia.org This reaction yields two products: N-benzoyl-arginine and the free chromophore, p-nitroaniline. wikipedia.org The release of p-nitroaniline is the key event that enables the detection of enzymatic activity.

Once liberated, p-nitroaniline imparts a distinct yellow color to the solution. nih.gov This chromophore exhibits a maximum absorbance of light at a wavelength of approximately 405 to 410 nanometers. sigmaaldrich.comnih.gov By using a spectrophotometer to measure the increase in absorbance at this specific wavelength over time, the rate of p-nitroaniline formation can be accurately determined. acs.org This rate is directly proportional to the activity of the protease in the sample, allowing for the precise quantification of enzyme kinetics. pubcompare.ai The relationship between absorbance and concentration is governed by the Beer-Lambert law, which provides a basis for calculating the amount of product formed. acs.org

Substrate Specificity Towards Serine Proteases

This compound is particularly well-suited as a substrate for a class of proteases known as serine proteases, which are characterized by a highly reactive serine residue in their active site. nih.gov However, its utility extends to other classes of proteases as well.

Trypsin, a well-characterized serine protease found in the digestive system, and other enzymes with similar specificities, readily hydrolyze this compound. pubcompare.aisigmaaldrich.com These enzymes recognize and bind to the arginine residue of the substrate, positioning the amide bond for cleavage. researchgate.net The specificity of trypsin for arginine and lysine (B10760008) residues makes BAPNA an excellent tool for studying its enzymatic activity. acs.orgresearchgate.net

An enzyme isolated from Treponema denticola that hydrolyzes synthetic trypsin substrates demonstrated the following kinetic parameters with BAPNA: a Km value of 0.05 mM and a Vmax higher than that observed with trypsin. nih.gov

| Enzyme Source | Km (mM) | Vmax |

| Treponema denticola | 0.05 | Higher than trypsin |

Thrombin, a critical serine protease in the blood coagulation cascade, also demonstrates activity towards p-nitroanilide substrates. wustl.edu The best substrates for thrombin typically have arginine in the P1 position (the amino acid residue on the N-terminal side of the cleaved bond), proline or a similar structure in the P2 position, and an apolar amino acid in the P3 position. wustl.edu While specific kinetic data for thrombin with this compound is not as commonly cited as for other substrates, the general preference of thrombin for arginine at the cleavage site suggests its utility. For comparison, the kinetic parameters for human and bovine α-thrombins with the substrate Tos-Gly-Pro-Arg-pNA are a Km of 4.18 µM and a kcat of 127 s-1 for the human enzyme, and a Km of 3.61 µM and a kcat of 100 s-1 for the bovine enzyme. nih.gov

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 |

| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 | 100 |

This compound is also a recognized substrate for papain, a cysteine protease derived from the papaya plant. sigmaaldrich.comnih.govnih.gov Unlike serine proteases, cysteine proteases utilize a cysteine residue in their active site for catalysis. nih.gov Nevertheless, papain effectively catalyzes the hydrolysis of BAPNA. nih.gov A study investigating the papain-catalyzed hydrolysis of BAPNA in the presence of 10% (v/v) dimethyl sulfoxide (B87167) (DMSO) and various organic co-solvents determined the kinetic parameters. nih.gov For instance, in the presence of 10% (v/v) methanol (B129727), the Km was found to be 1.63 mM and the Vmax was 1.10 x 10-3 mM/min. nih.gov

| Co-solvent (10% v/v) | Km (mM) | Vmax (10-3 mM/min) |

| Methanol | 1.63 | 1.10 |

| Ethanol (B145695) | 1.65 | 1.11 |

Kinetic Characterization of Enzyme Activity Using Benzoylarginine Nitroanilide

Determination of Michaelis-Menten Kinetic Parameters

The interaction between an enzyme and its substrate, BAPNA, can be described by the Michaelis-Menten model, which relates the initial velocity of the reaction (V₀) to the substrate concentration ([S]). The enzymatic reaction with BAPNA generally follows a hyperbolic curve, consistent with Michaelis-Menten kinetics. researchgate.netscielo.br

The two key parameters of the Michaelis-Menten equation are the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are crucial for understanding enzyme efficiency. For instance, studies on trypsin from various sources have determined Km and Vmax values using BAPNA as the substrate. Trypsin from the intestine of the smooth hound fish exhibited a Km of 0.387 ± 0.02 mM for BAPNA. nih.gov In another study, immobilized trypsin showed an apparent Km of 0.12 mM. uni.lunih.gov For trypsin from the crevalle jack, the Km for BAPNA was found to be 0.689 mM. nih.gov A study on partially purified trypsin-like proteases from Anticarsia gemmatalis reported a Km of 0.503 mM and a Vmax of 46.650 nM s⁻¹. scielo.br Similarly, research on papain kinetics using BAPNA also allows for the determination of these constants. acs.org

Here is an interactive data table summarizing some reported Michaelis-Menten parameters for the hydrolysis of BAPNA by different enzymes:

| Enzyme Source | Km (mM) | Vmax | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Reference |

| Smooth Hound Intestine Trypsin | 0.387 ± 0.02 | 2.62 ± 0.11 s⁻¹ (kcat) | - | nih.gov |

| Immobilized Trypsin | 0.12 | 0.079 mM min⁻¹ | - | uni.lunih.gov |

| Crevalle Jack Trypsin | 0.689 | 6.9 s⁻¹ (kcat) | 10 | nih.gov |

| Anticarsia gemmatalis Trypsin-like Protease | 0.503 | 46.650 nM s⁻¹ | 18.402 (Vmax/[E]/Km) | scielo.br |

| Bovine Trypsin | 1.20 ± 0.41 | 1.05 ± 0.23 mmol L⁻¹ min⁻¹ | - | wordpress.com |

To accurately determine Km and Vmax from experimental data, linear transformations of the Michaelis-Menten equation are often used. The most common of these is the Lineweaver-Burk plot, which graphs the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). researchgate.netacs.org This double-reciprocal plot yields a straight line from which Km and Vmax can be easily calculated from the x-intercept (-1/Km) and y-intercept (1/Vmax), respectively. scielo.brinnovareacademics.in

The Hanes plot, another linearization method, plots [S]/V₀ versus [S]. acs.orgresearchgate.net These graphical methods are invaluable for visualizing kinetic data and are frequently used in studies involving BAPNA to confirm the kinetic parameters derived from non-linear regression of the Michaelis-Menten curve. researchgate.netscielo.br For example, Lineweaver-Burk plots have been used to analyze the kinetics of trypsin-catalyzed hydrolysis of BAPNA at different temperatures and in the presence of inhibitors. researchgate.netresearchgate.netprotocols.io

Influence of Environmental Factors on Enzymatic Hydrolysis

The catalytic activity of enzymes is highly dependent on their environment. Factors such as pH, temperature, and the presence of organic solvents or metal ions can significantly alter the rate of BAPNA hydrolysis.

Enzymes exhibit maximum activity at an optimal pH and temperature. For trypsin, studies using BAPNA as a substrate have identified varying optima depending on the source of the enzyme. For instance, trypsin from the intestine of the smooth hound fish has an optimal pH of 8.5 and an optimal temperature of 50°C. nih.gov Trypsin from beluga and sevruga sturgeon species also shows optimal activity at pH 8.5, but at a temperature of 55°C. nih.gov Another study found the optimal conditions for trypsin to be a pH of 8.0 and a temperature of 40°C. acs.org For trypsin from Lophiosilurus alexandri, the optimal pH and temperature were 9.0 and 50°C, respectively. researchgate.net Some studies have even observed two pH optima for trypsin activity with BAPNA, at 10.0 and 11.5. researchgate.net

This table presents a summary of optimal pH and temperature for trypsin from various sources using BAPNA:

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Bovine Pancreatic Trypsin | 8.0 | 40 | acs.orgresearchgate.net |

| Immobilized Trypsin | 9.0 | 50 | core.ac.uk |

| Smooth Hound Intestine Trypsin | 8.5 | 50 | nih.gov |

| Lophiosilurus alexandri Trypsin | 9.0 | 50 | researchgate.net |

| Beluga and Sevruga Sturgeon Trypsin | 8.5 | 55 | nih.gov |

| Crevalle Jack Trypsin | 8.0 | 50 | nih.gov |

The presence of organic solvents can significantly impact enzyme structure and function, thereby affecting the kinetics of BAPNA hydrolysis. wordpress.com Studies on papain have shown that solvents like methanol (B129727), ethanol (B145695), and acetonitrile (B52724) can decrease enzymatic activity. nih.govacs.org Specifically, methanol and ethanol were found to increase the Km value with little change in Vmax, leading to a decrease in catalytic efficiency. nih.gov Acetonitrile, on the other hand, acted as a reversible mixed-competitive inhibitor. nih.gov In the case of trypsin, the reaction rate was reduced in the presence of methanol and further diminished by ethanol, 1-propanol, and 2-propanol. acs.orgresearchgate.net The choice of solvent is critical, as even dimethyl sulfoxide (B87167) (DMSO), often used to dissolve BAPNA, can affect enzyme activity at higher concentrations. nih.govacs.org

The following table details the effect of different organic solvents on the kinetic parameters of papain-catalyzed BAPNA hydrolysis:

| Organic Solvent (10% v/v) | Km Change | Vmax Change | Effect on Catalytic Efficiency | Reference |

| Methanol | Increased | Little Change | Decreased | nih.gov |

| Ethanol | Increased | Little Change | Decreased | nih.gov |

| Acetonitrile | Increased | Little Change | Decreased | nih.gov |

Metal ions can act as cofactors, being essential for the catalytic activity of some enzymes, or as inhibitors. The effect of various metal ions on the trypsin-catalyzed hydrolysis of BAPNA has been investigated. For some proteases, like activated bovine plasma protein C, monovalent cations are strictly required for amidolytic activity towards BAPNA. nih.gov However, for trypsin from the crevalle jack, the chelating agent EDTA had no effect, suggesting it does not depend on metal ions as cofactors. nih.gov Conversely, heavy metal ions such as Cd²⁺, Al³⁺, Zn²⁺, Cu²⁺, Pb²⁺, and Hg²⁺ have been shown to inhibit the activity of this trypsin. nih.gov Other studies have noted that ions like K⁺, Li⁺, and Ca²⁺ can increase trypsin activity, while Fe²⁺, Cd²⁺, Cu²⁺, Al³⁺, Hg²⁺, and Zn²⁺ are inhibitory. researchgate.net The choice of buffer can also be critical, as some buffer components can chelate metal ions and influence the activity of metalloenzymes. nih.govacs.org

Here is a summary of the effects of various metal ions on trypsin activity with BAPNA:

| Metal Ion (1 mM) | Effect on Trypsin Activity | Reference |

| Ca²⁺ | Increased | researchgate.net |

| K⁺ | Increased | researchgate.net |

| Li⁺ | Increased | researchgate.net |

| Cd²⁺ | Inhibited | nih.govresearchgate.net |

| Al³⁺ | Inhibited | nih.govresearchgate.net |

| Zn²⁺ | Inhibited | nih.govresearchgate.net |

| Cu²⁺ | Inhibited | nih.govresearchgate.net |

| Pb²⁺ | Inhibited | nih.govresearchgate.net |

| Hg²⁺ | Inhibited | nih.govresearchgate.net |

| Fe²⁺ | Inhibited | researchgate.net |

Steady-State Kinetic Analysis of Benzoylarginine Nitroanilide Hydrolysis

The hydrolysis of Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) is a widely used method for assaying the activity of several proteases, particularly trypsin and papain. This process follows the principles of steady-state kinetics, which can be described by the Michaelis-Menten model. In this model, the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and regenerate the free enzyme. walisongo.ac.id The hydrolysis of BAPNA by trypsin, for instance, results in the formation of benzoyl-arginine and p-nitroaniline. utoronto.ca The release of p-nitroaniline, a chromogenic substance, can be monitored spectrophotometrically, typically at a wavelength of 405 nm or 410 nm, allowing for the real-time measurement of the reaction rate. utoronto.caacs.orggoogle.com

The enzymatic hydrolysis of BAPNA has been the subject of numerous kinetic studies to characterize various proteases. For example, trypsin purified from the viscera of the bogue (Boops boops) was found to have a Km of 0.13 mM and a kcat of 1.56 s⁻¹ for BAPNA hydrolysis at its optimal conditions of pH 9.0 and 55°C. nih.gov Similarly, trypsin from the pyloric caeca of the Asian seabass (Lates calcarifer) exhibited a Km of 0.078 mM and a kcat of 5.4 s⁻¹ at pH 8.5 and 60°C. mdpi.com

The reaction conditions, including pH, temperature, and the presence of co-solvents or ions, significantly influence the kinetic parameters. For instance, the hydrolysis of BAPNA by bovine trypsin is dependent on the concentration of Ca²⁺ ions. nih.gov Furthermore, the presence of organic solvents, often used to dissolve hydrophobic substrates, can alter the enzyme's activity. wordpress.com Studies on papain have shown that while dimethyl sulfoxide (DMSO) is necessary to ensure the solubility of BAPNA, its concentration can significantly impact the enzyme's kinetic parameters. acs.orgnih.gov The presence of other proteins can also modulate the kinetic activity; for example, butyrylcholinesterase has been shown to increase the Vmax of trypsin-catalyzed BAPNA hydrolysis, even while increasing the Km. researchgate.net

The following tables summarize the kinetic parameters for the hydrolysis of BAPNA by different enzymes under various experimental conditions as reported in the literature.

Table 1: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min or other) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) | Experimental Conditions |

| Trypsin (Bogue, Boops boops) nih.gov | 0.13 | - | 1.56 | 12 | pH 9.0, 55°C |

| Trypsin (Asian Seabass, Lates calcarifer) mdpi.com | 0.078 | - | 5.4 | 69.23 | pH 8.5, 60°C |

| Trypsin (with Butyrylcholinesterase) researchgate.net | 0.789 | 4.23 µM/h | - | - | pH 8.0, 30°C, Tris-HCl buffer |

| Trypsin (alone) researchgate.net | 0.162 | 1.62 µM/h | - | - | pH 8.0, 30°C, Tris-HCl buffer |

| Trypsin (general) wordpress.com | 1.20 | 1.05 mmol L⁻¹ min⁻¹ | - | - | pH 7.4, 40°C, Tris-HCl buffer with CaCl₂ and DMSO |

| Trypsin-like enzyme (Tisbe biminiensis) oup.com | 0.59 | 3.5 µM min⁻¹mg⁻¹ | - | - | pH 8.0 |

Table 2: Kinetic Parameters for Papain-Catalyzed Hydrolysis of this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min) | Experimental Conditions |

| Papain ku.ac.th | 2.40 | 0.0169 | pH 7.0, Phosphate (B84403) buffer |

| Papain (with 10% v/v DMSO) nih.gov | Varies with co-solvent | Varies with co-solvent | pH 7, 50 mM phosphate buffer |

Applications in Protease Characterization and Purification Studies

Assessment of Protease Activity in Biological Extracts

The BAPNA assay is widely employed to detect and quantify protease activity in a variety of complex biological mixtures. Its specificity for enzymes that cleave at the C-terminal side of arginine residues makes it particularly useful for identifying trypsin-like serine proteases. pubcompare.ainih.gov

BAPNA is a reliable substrate for measuring protease activity in crude extracts from various animal tissues and fluids. For instance, it has been used to quantify trypsin-like activity in homogenates of the spiny lobster olfactory organ, revealing a concentration-dependent hydrolysis that increases with the amount of tissue present. researchgate.net Similarly, researchers have used BAPNA to detect and characterize protease activity in the saliva of the tick Ixodes scapularis and in homogenates of different developmental stages of the tick, such as larvae and nymphs. nih.govresearchgate.net The assay confirmed the presence of trypsin-like enzymes involved in blood meal digestion. researchgate.net

Studies on mammalian tissues also utilize BAPNA. A trypsin-like protease, named RSP-V, was identified and purified from rat submandibular glands, with its activity against BAPNA being a key indicator during the research. oup.com In another example, membrane-bound alkaline proteases from the midgut tissue of the silkworm, Bombyx mori, were characterized based on their ability to hydrolyze BAPNA. oup.com The assay is also applied in parasitology, where it has been used to measure the activity of a cysteine protease from Sarcocystis fusiformis, a parasite found in water buffaloes. nih.gov

The table below summarizes findings from studies using BAPNA in various biological extracts.

Table 1: Protease Activity in Tissue Homogenates and Biological Fluids Measured with BAPNA| Biological Source | Organism | Enzyme Type Detected | Key Finding | Reference(s) |

|---|---|---|---|---|

| Antennular Lateral Flagellum | Spiny Lobster (Panulirus argus) | Serine Protease | Activity is dependent on substrate and tissue concentration. | researchgate.net |

| Saliva, Midgut | Tick (Ixodes scapularis) | Serine Protease | Trypsin-like activity identified, varying with developmental stage. | nih.govresearchgate.net |

| Submandibular Gland | Rat | Trypsin-like Serine Protease | Purification of a novel protease (RSP-V) that hydrolyzes BAPNA. | oup.com |

| Midgut Tissue | Silkworm (Bombyx mori) | Alkaline Protease | Identification of a protease (6B3-Tb) with high activity against BAPNA. | oup.com |

| Cysts | Sarcocystis fusiformis (from Water Buffalo) | Cysteine Protease | The purified enzyme demonstrated hydrolytic activity towards BAPNA. | nih.gov |

BAPNA is extensively used to screen for and characterize proteases from a wide array of microbial and plant sources. In microbiology, it helped identify trypsin-like activity in rumen microorganisms, demonstrating the presence of proteases capable of breaking down dietary proteins. asm.org It was also used to characterize a membrane-bound, trypsin-like protease from Bacteroides gingivalis, a bacterium isolated from human dental plaque. nih.gov

In plant biology, BAPNA serves as a substrate for proteases found in various tissues. An endopeptidase with specificity for basic amino acid residues was isolated from the seeds of Enterolobium contortisiliquum, and its activity was quantified using BAPNA. nih.gov Similarly, a BAPNA-hydrolyzing enzyme was purified from the etiolated leaves of Zea mays (maize), which was later identified as a sulfhydryl protease. nih.gov The latex of plants is another rich source of proteases. A stable cysteine protease, named ervatamin, was purified from the latex of Ervatamia coronaria, and its low specific activity towards BAPNA was noted as part of its characterization. tandfonline.com Furthermore, BAPNA has been utilized in screening studies to find protease inhibitors in plant extracts, such as those from mangroves, by measuring the reduction in protease activity. ajbls.com

The table below presents examples of proteases from microbial and plant sources characterized using BAPNA.

Table 2: Characterization of Microbial and Plant Proteases with BAPNA| Source | Organism/Plant | Enzyme Type | Kinetic Parameter (Km for BAPNA) | Reference(s) |

|---|---|---|---|---|

| Rumen Fluid | Mixed Rumen Microorganisms | Trypsin-like Protease | Not specified, but activity measured as 0.84 nmol/min/mg protein. | asm.org |

| Dental Plaque | Bacteroides gingivalis | Trypsin-like Protease | Hydrolyzed BAPNA, indicating trypsin-like specificity. | nih.gov |

| Seeds | Enterolobium contortisiliquum | Endopeptidase | 14.4 mM | nih.gov |

| Etiolated Leaves | Zea mays | Sulfhydryl Protease | 29 µM | nih.gov |

| Latex | Ervatamia coronaria | Cysteine Protease (Ervatamin) | Exhibited low specific activity towards BAPNA. | tandfonline.com |

Monitoring Enzyme Purity During Fractionation and Purification

During the multi-step process of enzyme purification, it is crucial to track the specific activity of the target enzyme to assess the effectiveness of each step. BAPNA provides a simple and rapid assay for this purpose when purifying trypsin-like proteases. By measuring the BAPNA-hydrolyzing activity and the total protein concentration in the fractions from each purification step (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, gel filtration, and affinity chromatography), researchers can calculate the specific activity. An increase in specific activity at each successive step indicates the removal of contaminating proteins and the enrichment of the target enzyme.

For example, the purification of a trypsin-like enzyme from mysis (Neomysis japonica) was monitored using BAPNA, achieving a significant increase in purity after gel filtration and affinity chromatography. researchgate.net Similarly, the purification of a BAPNA-hydrolyzing enzyme from Zea mays leaves showed a 1266-fold increase in specific activity from the crude extract to the final purified enzyme. nih.gov The purification of an endopeptidase from Enterolobium contortisiliquum seeds was tracked through several chromatographic steps, resulting in a 300-fold purification with a 46% yield, as determined by BAPNA hydrolysis. nih.gov

The following table illustrates how BAPNA activity is used to monitor the purification of a protease from Asian seabass pyloric caeca.

Table 3: Purification Profile of Trypsin from Asian Seabass Pyloric Caeca Using BAPNA Assay

| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

|---|---|---|---|---|---|

| Crude Extract | 2,450 | 7,000 | 0.35 | 100 | 1.0 |

| Ammonium Sulfate Precipitation | 1,980 | 1,237.5 | 1.60 | 80.8 | 4.6 |

| Sephadex G-75 | 1,250 | 131.6 | 9.50 | 51.0 | 27.1 |

| DEAE-Cellulose | 750 | 18.75 | 40.0 | 30.6 | 114.3 |

Data adapted from a study on trypsin purification where BAPNA was the substrate for activity assays. mdpi.com

Characterization of Novel Proteases Utilizing Benzoylarginine Nitroanilide

Once a protease is purified, BAPNA is often used in its initial biochemical characterization. It helps to establish the enzyme's substrate specificity, particularly its preference for arginine at the P1 cleavage site. nih.gov Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat) can be determined using BAPNA, providing insight into the enzyme's efficiency and affinity for the substrate. oup.commdpi.com

For example, a newly purified trypsin from Asian seabass was characterized using BAPNA, revealing a Kₘ of 0.078 mM and a kcat of 5.4 s⁻¹. mdpi.com In the study of blastula protease 10 (BP10), a metalloprotease from sea urchins, BAPNA hydrolysis was used to compare the catalytic activity of its native zinc-containing form with a copper-substituted derivative, showing a remarkable 960% rate acceleration with copper. nih.gov The characterization of two proteases from silkworm midgut, 6B3-Tb and 6B3-Tc, showed that only 6B3-Tb had significant activity against BAPNA, with a Kₘ value of 0.476 mM, helping to differentiate the two enzymes. oup.com The optimal pH and temperature for enzyme activity are also frequently determined using the BAPNA assay, as demonstrated in the characterization of trypsin from Asian seabass, which showed optimal activity at pH 8.5 and 60°C. mdpi.com

Investigation of Protease Inhibition Mechanisms with Benzoylarginine Nitroanilide

Screening Methodologies for Protease Inhibitors

The screening for novel protease inhibitors is a critical area of research, with implications for drug development and understanding biological processes. BAPNA-based assays offer a straightforward and high-throughput method for identifying and characterizing potential inhibitors. ontosight.ai

A fundamental parameter for characterizing a protease inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. Colorimetric assays using BAPNA are a common method for determining IC50 values. akjournals.comresearchgate.net

The general principle involves incubating the target protease with varying concentrations of a potential inhibitor before the addition of the BAPNA substrate. mdpi.com The rate of p-nitroaniline release, measured by the change in absorbance at approximately 405-410 nm, is then determined. pubcompare.aiscielo.br By plotting the percentage of enzyme inhibition against the inhibitor concentration, an IC50 value can be calculated. akjournals.comresearchgate.net

For instance, in a study of a trypsin inhibitor from yellow bell pepper seeds (YBPTI), researchers determined an IC50 value of 3.9 µg/mL by incubating trypsin with increasing concentrations of the inhibitor and measuring the residual enzyme activity using BAPNA. mdpi.com Similarly, the IC50 of various inhibitors against trypsin hydrolysis of BAPNA has been determined in microplate assays, demonstrating the high-throughput capability of this method. tandfonline.com

Table 1: IC50 Values of Various Inhibitors against Trypsin using BAPNA This table is interactive. Users can sort columns by clicking on the headers.

| Inhibitor | Source/Type | IC50 Value | Reference |

|---|---|---|---|

| Aprotinin | Bovine lung | 1.02 µM | tandfonline.com |

| Potato Inhibitor I | Potato | 1.46 µM | tandfonline.com |

| Potato Inhibitor II | Potato | 2.33 µM | tandfonline.com |

| YBPTI | Yellow Bell Pepper Seeds | 3.9 µg/mL (2.05 x 10⁻⁷ M) | mdpi.com |

| rTID | Recombinant | 3.78 ± 0.23 x 10⁻⁷ M (against human lung tryptase) | tandfonline.com |

Beyond determining potency, it is crucial to understand the mechanism by which an inhibitor functions. BAPNA-based assays are instrumental in elucidating the type of enzyme inhibition, which can be competitive, non-competitive, or mixed-type. researchgate.netinnovareacademics.in This is typically achieved by measuring the initial reaction velocities at various substrate (BAPNA) and inhibitor concentrations and then analyzing the data using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). researchgate.netinnovareacademics.in

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. In a Lineweaver-Burk plot, this is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). scielo.br For example, studies on trypsin-like proteases from the velvet bean caterpillar (Anticarsia gemmatalis) showed that inhibitors like benzamidine (B55565) and berenil (B12357598) exhibited linear competitive inhibition. scielo.br

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax with no change in Km. innovareacademics.in An inhibitor from Momordica dioica seeds (MdTi) was identified as a non-competitive inhibitor of trypsin as it caused a decrease in Vmax without affecting the Km value for BAPNA hydrolysis. innovareacademics.in

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both Km and Vmax. nih.gov For instance, a study on the effect of organic solvents on papain activity found that acetonitrile (B52724) acted as a reversible mixed-competitive inhibitor of papain during the hydrolysis of BAPNA. nih.govacs.org

Studies on Specific Protease-Inhibitor Interactions

BAPNA is particularly effective for studying serine proteases, a large family of enzymes characterized by a key serine residue in their active site. nih.gov

BAPNA is a preferred substrate for assaying trypsin-like serine proteases. pubcompare.ainih.gov Research has utilized BAPNA to characterize a wide array of serine protease inhibitors from various natural sources and synthetic origins. For example, a Kunitz-type protein, ShPI-1, from the sea anemone Stichodactyla helianthus was shown to be a potent inhibitor of trypsin, with its inhibitory activity readily measured using BAPNA. mdpi.com Similarly, inhibitors from plant sources, such as those from Sapindus mukorossi and peanut, have been kinetically characterized using BAPNA as the substrate for trypsin. akjournals.comresearchgate.net The inhibitory profile of a serine protease from the saliva of the tick Ixodes scapularis was also determined using BAPNA, where inhibitors like PMSF, aprotinin, and soybean trypsin inhibitor significantly reduced its activity. nih.gov

Table 2: Kinetic Parameters of Serine Protease Inhibition using BAPNA This table is interactive. Users can sort columns by clicking on the headers.

| Protease | Inhibitor | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|

| Trypsin | SMTI (Sapindus mukorossi) | Non-competitive | 15.73 ± 0.16 µM | researchgate.net |

| Trypsin-like (A. gemmatalis) | Benzamidine | Competitive | 11.2 µM | scielo.br |

| Trypsin-like (A. gemmatalis) | Berenil | Competitive | 32.4 µM | scielo.br |

| Trypsin-like (A. gemmatalis) | SKTI | Competitive | 0.25 nM | scielo.br |

| Trypsin-like (A. gemmatalis) | SBBI | Competitive | 1.4 nM | scielo.br |

| Trypsin | MdTi (M. dioica) | Non-competitive | - | innovareacademics.in |

| Trypsin | YBPTI (Yellow Bell Pepper) | - | 1.7 x 10⁻⁶ M | mdpi.com |

While BAPNA is a good substrate for trypsin-like enzymes that cleave after arginine residues, the specificity of an inhibitor can be profiled by observing its effect on BAPNA hydrolysis. ontosight.ainih.gov The ability of an inhibitor to block the cleavage of BAPNA by a specific protease confirms its action against that enzyme's substrate binding site or a related allosteric site. mdpi.com

For example, in a study screening various inhibitors against trypsin, TLCK, aprotinin, and potato inhibitors I and II were effective at preventing BAPNA hydrolysis, indicating their specificity for trypsin. tandfonline.com In contrast, inhibitors like chymostatin (B1668925) and E-64 did not inhibit trypsin's activity on BAPNA, demonstrating their lack of specificity for this particular enzyme-substrate interaction. tandfonline.com This differential inhibition helps in profiling the specificity of the inhibitor. Furthermore, some compounds may unexpectedly enhance BAPNA hydrolysis. For instance, the presence of butyrylcholinesterase (BuChE) was found to significantly facilitate the catalytic step in BAPNA hydrolysis by trypsin. researchgate.net

Stereospecificity and Structural Determinants in Benzoylarginine Nitroanilide Interactions

Comparative Studies with D- and L-Isomers of Benzoylarginine Nitroanilide

The stereochemistry of the arginine residue in this compound (BAPNA) is a critical determinant of its interaction with enzymes like trypsin. Trypsin exhibits a high degree of stereospecificity, preferentially binding and hydrolyzing the L-isomer of BAPNA. google.com The D-isomer, Nα-benzoyl-D-arginine-p-nitroanilide (D-BAPNA), is not only a poor substrate but also acts as a competitive inhibitor of trypsin. google.com This indicates that while the D-isomer can bind to the active site, its orientation is not conducive to the catalytic steps required for hydrolysis.

Studies have shown that the rate of hydrolysis of a racemic mixture of D,L-BAPNA by trypsin is directly proportional to the enzyme concentration. google.com However, it is predicted that the isolated L-isomer would be hydrolyzed at an even faster rate than the mixture, due to the inhibitory effect of the D-isomer. google.com Interestingly, some bacterial enzymes, such as those from Bacillus cereus T and Bacillus subtilis 168, exhibit activity towards both L-BAPNA and D-BAPNA, suggesting a different mode of interaction or a less stringent active site geometry compared to trypsin. microbiologyresearch.orgdntb.gov.ua

In the context of other enzymes, such as protein-arginine deiminase (PAD), a degree of stereoselectivity is also observed. PAD can convert benzoyl-D-Arg-p-nitroanilide to its citrulline derivative, but at a significantly lower rate (18%) compared to the L-isomer. nih.gov This suggests that while L-isomers are preferred, the enzyme can accommodate the D-isomer to some extent, highlighting that the stringency of stereospecificity can vary between different enzymes that recognize arginine-containing substrates.

The differential effects of D- and L-BAPNA have also been observed in more complex systems. For instance, in the presence of alginate, both enantiomers can act as inhibitors of trypsin at room temperature, but as accelerators at 37°C, suggesting that environmental factors can modulate the stereospecific interactions. researchgate.net

| Isomer | Role in Trypsin Interaction | Hydrolysis Rate by Trypsin |

| L-Benzoylarginine nitroanilide (L-BAPNA) | Substrate | High |

| D-Benzoylarginine nitroanilide (D-BAPNA) | Competitive Inhibitor | Very Low to None |

Role of Substrate Conformation in Enzyme Recognition and Cleavage

The conformation of BAPNA is crucial for its recognition and subsequent cleavage by enzymes. The binding of a substrate to an enzyme's active site often induces conformational changes in both the substrate and the enzyme, a concept known as "induced fit". nih.govpromega.es This mutual adjustment ensures optimal positioning of the substrate for catalysis.

For trypsin, the benzoyl and p-nitroanilide groups of BAPNA are important for binding and catalysis. The electron-withdrawing nature of the p-nitroaniline group contributes to the substrate's susceptibility to hydrolysis, making BAPNA a highly sensitive substrate for trypsin. google.com The interaction of the substrate with the enzyme can be influenced by environmental factors such as pH and the presence of other molecules. For example, the interaction between trypsin and atrazine (B1667683), a herbicide, can induce conformational changes in trypsin, affecting its catalytic activity towards BAPNA. nih.govresearchgate.net

The process of enzyme-substrate recognition involves the formation of a Michaelis-Menten complex, which is then followed by the acylation of the enzyme. google.com The stability of this complex and the efficiency of the subsequent catalytic steps are highly dependent on the substrate's conformation. Studies on other enzymes, like RNase P, have shown that specific structural elements and even the flexibility of the substrate are critical for recognition and cleavage. nih.gov Similarly, for restriction endonucleases, the recognition of their specific DNA sequences involves significant conformational changes in both the enzyme and the DNA. nih.gov

The binding of a substrate like BAPNA into the active site of an enzyme like trypsin is a dynamic process. The initial interaction may be non-specific, followed by a conformational search that leads to the formation of a stable, catalytically competent complex. nih.gov This process is influenced by various interactions, including hydrophobic and hydrogen bonds. researchgate.net

Molecular Modeling and Dynamics Simulations of Enzyme-Substrate Complexes with this compound

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between enzymes and substrates like BAPNA at an atomic level. These methods provide insights into the binding modes, conformational changes, and the energetics of the interaction.

Molecular docking studies can predict the preferred binding orientation of BAPNA within the active site of an enzyme. For example, docking studies with trypsin have helped to identify the key amino acid residues involved in binding BAPNA and other ligands. researchgate.net These studies often reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in stabilizing the enzyme-substrate complex. researchgate.net

These computational approaches have also been used to study the effects of inhibitors on enzyme activity. By simulating the interaction of an inhibitor with the enzyme in the presence of the substrate, researchers can understand the mechanism of inhibition, whether it is competitive, non-competitive, or mixed. acs.orgresearchgate.net For example, MD simulations have been used to investigate the inhibitory effect of atrazine on trypsin, corroborating experimental findings that atrazine induces conformational changes in the enzyme. nih.govresearchgate.net

Methodological Advancements and Considerations in Benzoylarginine Nitroanilide Assays

Optimization of Assay Conditions for High-Throughput Screening

The transition of Benzoylarginine Nitroanilide (BANA) assays from single-cuvette measurements to a high-throughput screening (HTS) format is essential for applications like drug discovery and large-scale enzyme characterization. researchgate.net This adaptation involves miniaturization, automation, and careful optimization of reaction parameters to maintain data quality across hundreds or thousands of samples.

Key optimizations for HTS include the move from standard spectrophotometer cuvettes to 96-well or 384-well microplates, which significantly reduces reagent volumes and allows for simultaneous processing of multiple samples. pubcompare.ai The use of automated liquid handling systems is crucial for dispensing reagents accurately and consistently, minimizing the variability associated with manual pipetting.

A primary challenge in BANA assays is the substrate's low solubility in aqueous solutions, which necessitates the use of an organic co-solvent, most commonly dimethyl sulfoxide (B87167) (DMSO). acs.orggoogle.comnih.gov In an HTS setting, the final DMSO concentration must be precisely controlled in every well, as variations can significantly impact enzyme kinetics. acs.org Studies have shown that while a 10% (v/v) concentration of DMSO can be effective for solubilizing BAPNA, higher concentrations can act as an inhibitor and decrease enzyme activity. acs.orgnih.gov Therefore, optimization involves finding the lowest DMSO concentration that maintains substrate solubility throughout the assay. Reaction mixtures are typically incubated for a set period, for example, 5 to 15 minutes at a controlled temperature (e.g., 25°C or 37°C), before absorbance is measured using a microplate reader. pubcompare.ai

Table 1: Comparison of Traditional vs. High-Throughput BANA Assay Parameters

| Parameter | Traditional Assay | High-Throughput Screening (HTS) Assay | Rationale for HTS Adaptation |

|---|---|---|---|

| Platform | Single cuvette | 96-well or 384-well microplate | Increased sample throughput and miniaturization. |

| Reaction Volume | 1 - 3 mL | 50 - 200 µL | Conservation of reagents and samples. |

| Reagent Dispensing | Manual pipetting | Automated liquid handlers | Improved precision, speed, and reduced human error. |

| Temperature Control | Water bath | Incubating microplate reader/shaker | Ensures uniform temperature across all wells. |

| Data Acquisition | Single reading per time point | Kinetic or endpoint readings of all wells | Enables high-volume data collection. |

| Solvent Control | Critical | Highly critical | Minor variations in DMSO concentration can alter enzyme kinetics and affect screening results. acs.org |

Standardization Protocols for Quantitative Enzyme Assays

For BANA assays to yield reliable quantitative data, rigorous standardization of the protocol is paramount. researchgate.net This ensures that results are reproducible both within and between experiments. Key parameters that must be strictly controlled include pH, temperature, ionic strength, and the concentrations of both the enzyme and the substrate.

Buffer and pH: The choice of buffer and its pH is critical as enzyme activity is highly pH-dependent. Tris-HCl is a commonly used buffer for trypsin-like protease assays with BANA, typically maintained at a pH between 7.5 and 8.0 to ensure optimal enzyme function. pubcompare.aitandfonline.com

Temperature: Enzymatic reactions are sensitive to temperature. Assays are generally conducted at a constant temperature, such as 25°C or 37°C, using a temperature-controlled water bath or spectrophotometer. pubcompare.aipubcompare.ai Inconsistent temperatures can lead to significant variations in the measured reaction rate.

Substrate and Enzyme Concentration: The concentration of BANA should be carefully chosen, often around the Michaelis-Menten constant (Km) of the enzyme, to ensure the reaction rate is sensitive to inhibitors but not limited by substrate availability. Due to its poor water solubility, a stock solution of BANA is prepared in DMSO and then diluted into the aqueous buffer. google.com The final concentration of the organic solvent must be kept constant across all assays, including controls. acs.org

Reaction Termination: For endpoint assays, the reaction must be stopped reliably and abruptly. The addition of 30% acetic acid is a common method to terminate the reaction by denaturing the enzyme, which also helps to stabilize the color of the p-nitroaniline product before measurement. pubcompare.ainih.gov

Calibration: To convert absorbance units into the absolute amount of product formed, a standard curve must be generated using known concentrations of p-nitroaniline. illinois.edu This allows for the calculation of the reaction velocity in terms of moles of product per unit of time, which is the basis for defining enzyme units. One unit of trypsin activity can be defined as the amount of enzyme that increases the absorbance at 410 nm by 0.1 in 10 minutes under specific conditions. tandfonline.com

Table 2: Recommended Standardization Parameters for Quantitative BANA Assays

| Parameter | Recommended Condition | Rationale and Considerations | Source(s) |

|---|---|---|---|

| Substrate | Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | Chromogenic substrate that releases yellow p-nitroaniline upon cleavage. | pubcompare.ai |

| Solvent for Substrate | Dimethyl sulfoxide (DMSO) | Required for BAPNA solubility; final concentration must be optimized and fixed (e.g., <10% v/v). | acs.orgnih.gov |

| Buffer System | Tris-HCl (e.g., 0.1 M) | Maintains optimal pH for trypsin-like enzyme activity. | pubcompare.ai |

| pH | 7.5 - 8.0 | Critical for enzyme catalytic efficiency. | pubcompare.aitandfonline.com |

| Temperature | 25°C or 37°C (constant) | Enzyme activity is highly dependent on temperature. | pubcompare.ainih.gov |

| Wavelength for Detection | 405 - 410 nm | Corresponds to the maximum absorbance of the p-nitroaniline product. | pubcompare.aipubcompare.ainih.gov |

| Reaction Stopper | 30% Acetic Acid | Denatures the enzyme to halt the reaction for endpoint measurements. | pubcompare.ainih.gov |

| Calibration Standard | p-nitroaniline | Used to create a standard curve to quantify the amount of product formed. | illinois.edu |

Addressing Interference Factors in Spectrophotometric Measurements and Mitigation Strategies

Spectrophotometric assays, while powerful, are susceptible to interference from various factors that can lead to inaccurate results. In BANA assays, interference can arise from the sample matrix, the reagents themselves, or overlapping spectral properties of non-target compounds.

Sample Matrix Interference: Complex biological samples may contain endogenous colored compounds, such as bile pigments, or substances that become colored under assay conditions. nih.gov This can lead to an artificially high background absorbance. Additionally, the presence of other proteases, like chymotrypsin (B1334515) or elastase, could potentially interfere, although some specific protocols for trypsin have shown no interference from these enzymes. nih.gov

Solvent and Reagent Interference: The organic solvents used to dissolve BANA, such as DMSO, can themselves inhibit the enzyme, behaving as mixed-competitive inhibitors. acs.orgnih.gov This effect is concentration-dependent and can alter the enzyme's kinetic parameters (Km and Vmax). Therefore, minimizing the solvent concentration and ensuring it is identical in all samples, standards, and blanks is crucial.

Spectral Overlap: Any compound in the reaction mixture that absorbs light at the same wavelength as p-nitroaniline (405-410 nm) will interfere with the measurement. mdpi.com This can include other colored molecules or degradation products.

Mitigation Strategies:

Blanks and Controls: The most effective way to correct for interference is the meticulous use of blanks. A "sample blank" containing the test sample and all reagents except the enzyme should be run to correct for the intrinsic color of the sample. A "reagent blank" containing all reagents except the sample can account for background absorbance from the buffer and substrate. rsc.org

Solvent Optimization: The concentration of organic solvents like DMSO should be minimized to the lowest level required for substrate solubility to reduce its inhibitory effects. acs.orgnih.gov

Standard Curve: A p-nitroaniline standard curve should be prepared in the exact same final buffer composition (including the same concentration of organic solvent) as the experimental samples to account for any matrix effects on the product's molar extinction coefficient. nih.gov

Kinetic vs. Endpoint: Performing a kinetic assay (monitoring absorbance over time) can sometimes help distinguish the initial rate of the enzymatic reaction from slow, non-enzymatic background changes.

Table 3: Common Interference Factors in BANA Assays and Mitigation Strategies

| Interfering Factor | Source of Interference | Potential Effect | Mitigation Strategy |

|---|---|---|---|

| Endogenous Color | Biological samples (e.g., bile pigments) | Increased background absorbance, leading to overestimation of activity. | Use a sample-specific blank (sample + buffer, no enzyme). nih.govrsc.org |

| Organic Solvents | DMSO, ethanol (B145695), methanol (B129727) used to dissolve BAPNA | Can act as a mixed-competitive inhibitor, altering enzyme kinetics (Km, Vmax). acs.orgnih.gov | Minimize solvent concentration; maintain identical concentration in all samples, standards, and blanks. |

| Spectral Overlap | Other compounds in the sample that absorb at 405-410 nm. | Falsely elevated absorbance readings. | Run appropriate blanks; chromatographic separation prior to assay if necessary. mdpi.com |

| Precipitation | Poor solubility of BAPNA at high concentrations or in low solvent. | Fluctuations in substrate availability, leading to variable reaction rates. | Optimize BAPNA and DMSO concentrations; ensure complete dissolution before starting the reaction. acs.org |

| pH Fluctuation | Inadequate buffering capacity. | Alters enzyme activity and the molar absorptivity of p-nitroaniline. | Use a suitable buffer at an appropriate concentration to maintain a constant pH. pubcompare.aiijapbc.com |

Future Perspectives and Emerging Research Directions for Benzoylarginine Nitroanilide

Integration in Advanced Biosensor Development

The development of highly sensitive and specific enzyme-based biosensors is a rapidly growing field, with applications ranging from environmental monitoring to clinical diagnostics. nih.govresearchgate.net BAPNA is becoming an integral component in these advanced systems, particularly for the detection of proteases. acs.org The principle relies on the enzymatic hydrolysis of BAPNA, which releases p-nitroaniline, a yellow-colored product that can be easily quantified spectrophotometrically. ontosight.ainih.gov This direct chromogenic property simplifies biosensor design, eliminating the need for complex secondary detection systems. nih.gov

A significant area of research focuses on adapting BAPNA-based assays for use in non-aqueous or mixed-solvent systems. nih.govresearchgate.netacs.org This is critical because many analytes of interest, such as pesticides, drugs, and other small molecules, are poorly soluble in water and are often dissolved in organic solvents. nih.govacs.org Recent studies have investigated the kinetics of enzymes like papain with BAPNA in the presence of various organic cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol (B145695), and acetonitrile (B52724). nih.govresearchgate.netacs.org Understanding how these solvents affect enzyme conformation and catalytic efficiency (Vmax/Km) is crucial for developing robust biosensors that can function in diverse sample matrices. acs.orgnih.gov For instance, research has shown that while solvents like methanol and ethanol can negatively impact papain's catalytic efficiency by increasing the Michaelis constant (Km), others like acetonitrile can act as reversible mixed-competitive inhibitors. nih.govresearchgate.netnih.gov

Molecular dynamics simulations are being employed to model the interaction between the enzyme, BAPNA, and solvent molecules at a molecular level. acs.orgresearchgate.net These computational studies provide insights into how solvent polarity and direct inhibitor-enzyme interactions can influence substrate binding, which is invaluable for the rational design of next-generation biosensors. nih.govacs.org The goal is to create highly stable and versatile biosensing platforms, potentially by immobilizing the enzyme on novel supports like mesoporous silica (B1680970) or magnetic nanoparticles, further enhancing its stability and reusability for continuous monitoring applications. mdpi.commdpi.com

| Cosolvent (at 20% v/v) | Km (mM) | Vmax (μmol/min) | Catalytic Efficiency (Vmax/Km) | Inhibition Type |

| Control (10% DMSO) | 0.007474 | 0.06097 | 8.158 | - |

| Methanol | 0.0163 | 0.059 | 3.619 | Competitive |

| Ethanol | 0.0125 | 0.057 | 4.56 | Competitive |

| Acetonitrile | 0.0122 | 0.038 | 3.114 | Mixed-Competitive |

This table presents kinetic parameters for the hydrolysis of BAPNA by the enzyme papain in the presence of different organic cosolvents, as detailed in studies investigating enzyme behavior for biosensor development. Data sourced from studies on papain kinetics. nih.govresearchgate.netacs.org

Contribution to Novel Enzyme Discovery and Characterization Platforms

The search for novel enzymes with unique properties and the screening for potent enzyme inhibitors are cornerstones of drug discovery and industrial biotechnology. ajbls.comnih.gov BAPNA serves as a critical tool in these high-throughput screening (HTS) platforms due to its reliability and suitability for colorimetric assays in microplate formats. pubcompare.ainih.gov Its use facilitates the rapid identification of protease activity in complex biological samples or large chemical libraries. ontosight.aiajbls.com

Researchers are actively using BAPNA-based assays to discover and characterize new proteases from diverse natural sources. For example, studies have successfully used BAPNA to screen for protease inhibitors in extracts from mangrove plants, identifying several fractions with significant inhibitory activity against bacterial proteases. ajbls.com Similarly, BAPNA has been employed to characterize the activity of trypsin-like enzymes from the digestive systems of insect pests, providing kinetic data that is essential for developing targeted enzyme inhibitors as a pest control strategy. researchgate.netscielo.br

Furthermore, BAPNA is being adapted to characterize enzymes beyond its traditional targets. A notable example is its use in developing a colorimetric assay for beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. nih.gov Researchers demonstrated that BACE-1 could hydrolyze L-BAPNA with high efficiency, providing a convenient and cost-effective method for screening BACE-1 inhibitors compared to more complex fluorescence-based assays. nih.gov This expansion of BAPNA's utility to new enzyme classes highlights its potential to accelerate the discovery and characterization of enzymes relevant to a wide range of diseases and industrial processes.

| Enzyme Source | Enzyme Type | Substrate | Key Finding |

| Mangrove Plants | Protease Inhibitors | BAPNA | Identified 12 fractions with inhibitory activity against Bacillus sp. protease. ajbls.com |

| Anticarsia gemmatalis (Velvetbean Caterpillar) | Trypsin-like Protease | L-BApNA | Characterized kinetic parameters (Km = 0.503 mM) for developing pest control inhibitors. scielo.br |

| Human | Beta-secretase (BACE-1) | L-BAPNA | Developed a novel colorimetric HTS assay for screening Alzheimer's drug candidates. nih.gov |

| Litopenaeus vannamei (Whiteleg Shrimp) | Trypsin-like Protease | BAPNA | Characterized the enzyme's properties to assess digestive capacity for aquaculture feed development. mdpi.com |

| Sturgeon (Huso huso and Acipenser stellatus) | Trypsin-like Protease | BAPNA | Determined physicochemical properties to aid in formulating species-specific diets. nih.gov |

This table summarizes various research efforts where BAPNA was used as a substrate to discover or characterize novel enzymes and inhibitors from different biological sources.

Advancements in Mechanistic Enzymology and Structural Biology through Benzoylarginine Nitroanilide Studies

Beyond its role as a simple activity indicator, BAPNA is a sophisticated molecular tool that enables detailed investigations into enzyme mechanisms and structure-function relationships. pubcompare.ainih.gov The study of enzyme kinetics using BAPNA provides fundamental parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat), which describe substrate affinity and catalytic turnover. mdpi.comsmolecule.com

Future research will continue to leverage BAPNA to explore the intricacies of enzyme catalysis. For example, by systematically measuring kinetic parameters under varying conditions of pH, temperature, or in the presence of different ions and modulators, researchers can build a comprehensive profile of an enzyme's behavior. nih.gov Studies on trypsin-like proteases from sturgeon, for instance, used BAPNA to determine optimal pH and temperature, as well as the effects of specific inhibitors and metal ions on enzymatic activity. nih.gov This information is crucial for understanding the enzyme's physiological role and for its potential industrial applications. mdpi.com

The combination of kinetic studies with computational methods represents a powerful frontier. Molecular dynamics simulations of enzyme-BAPNA complexes, such as those performed with papain, provide a dynamic, atom-level view of the binding event. nih.govresearchgate.net These simulations can reveal how an enzyme's conformation changes upon substrate binding and how specific amino acid residues in the active site interact with the benzoyl and arginine moieties of BAPNA. researchgate.net This synergy between experimental kinetics and in-silico modeling allows for a deeper understanding of the molecular basis of substrate specificity and catalysis, paving the way for the rational design of highly specific inhibitors or engineered enzymes with novel functionalities. scielo.br

| Enzyme | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Trypsin-like Protease | Anticarsia gemmatalis | 0.503 | 9.256 | 18.402 |

| Trypsin-like Protease (Untreated) | Litopenaeus vannamei | 0.72 | 4.43 | 6.16 |

| Trypsin-like Protease (ACP Treated) | Litopenaeus vannamei | 0.94 | 3.50 | 3.72 |

| Papain | Carica papaya | 0.007474 | N/A | 8.158 (Vmax/Km) |

This table displays key kinetic parameters determined for various enzymes using BAPNA as the substrate. The data illustrates how BAPNA is used to quantify and compare enzyme efficiency and the effects of treatments (e.g., Atmospheric Cold Plasma - ACP). Data sourced from kinetic characterization studies. acs.orgscielo.brmdpi.com

Q & A

Q. How is Bz-Arg-pNA utilized as a substrate in enzyme activity assays?

Bz-Arg-pNA is a chromogenic substrate for proteases like cystyl-aminopeptidase. The assay involves measuring the release of p-nitroaniline (detected spectrophotometrically at 405–410 nm) upon enzymatic cleavage. Key parameters include substrate concentration (typically 0.1–1 mM), pH optimization (e.g., pH 7.4 for physiological conditions), and incubation temperature (37°C). Enzyme activity is calculated using the molar extinction coefficient of p-nitroaniline (ε ≈ 9,900 M⁻¹cm⁻¹) .

Q. What are the optimal storage and handling conditions for Bz-Arg-pNA to ensure stability?

Bz-Arg-pNA should be stored at -20°C in a desiccated environment to prevent hydrolysis. Prior to use, reconstitute the compound in dimethyl sulfoxide (DMSO) or buffer, avoiding prolonged exposure to light or moisture. Purity (≥95%) must be verified via HPLC to minimize experimental variability .

Q. How do researchers validate the specificity of Bz-Arg-pNA for target enzymes?

Specificity is validated using enzyme inhibitors (e.g., EDTA for metalloproteases) or competitive substrates. For example, in cystyl-aminopeptidase assays, parallel experiments with alternative substrates (e.g., S-benzyl-cysteine-p-nitroanilide) confirm selectivity. Cross-reactivity with non-target proteases (e.g., trypsin) should be ruled out using inhibitor panels .

Q. What controls are essential when designing kinetic assays with Bz-Arg-pNA?

Include:

- Blank controls : Substrate without enzyme to detect non-enzymatic hydrolysis.

- Negative controls : Enzyme with irreversible inhibitors (e.g., PMSF for serine proteases).

- Calibration standards : Known concentrations of p-nitroaniline to validate absorbance measurements.

- Interference controls : Test for matrix effects (e.g., serum proteins in clinical samples) .

Q. How is Bz-Arg-pNA activity quantified in complex biological samples (e.g., serum)?

Serum samples are diluted to reduce endogenous inhibitors. Activity is measured kinetically over 10–30 minutes, with corrections for background absorbance. In pregnancy studies, Bz-Arg-pNA activity correlates strongly with plasma estriol levels (r > 0.85), as shown in longitudinal clinical data .

Advanced Research Questions

Q. How can discrepancies in Bz-Arg-pNA activity measurements across studies be resolved?

Discrepancies often arise from variations in substrate purity, buffer composition (e.g., ionic strength), or enzyme isoforms. Researchers should:

Q. What comparative advantages does Bz-Arg-pNA offer over other substrates for cystyl-aminopeptidase?

Bz-Arg-pNA exhibits higher sensitivity and earlier detection windows in gestational studies compared to S-benzyl-cysteine-p-nitroanilide. At term, its activity is ~34-fold higher than non-pregnant controls, versus ~8.5-fold for cysteine-β-naphthylamide. Its nitroanilide group also enables simpler spectrophotometric detection than fluorogenic analogs .

Q. How can Bz-Arg-pNA be applied in mechanistic studies of enzyme-inhibitor interactions?

Pre-incubate the enzyme with inhibitors and measure residual activity using Bz-Arg-pNA. For example, competitive inhibition results in increased K_m without affecting V_max, while non-competitive inhibition reduces V_max. Data should be analyzed using Lineweaver-Burk or Michaelis-Menten plots .

Q. What strategies improve reproducibility in high-throughput screens using Bz-Arg-pNA?

- Use automated liquid handlers to minimize pipetting errors.

- Include internal standards (e.g., spiked p-nitroaniline) in each plate.

- Normalize activity to protein concentration (e.g., via Bradford assay).

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for documentation .

Q. How does Bz-Arg-pNA facilitate structure-function studies of proteases?

Its cleavage site (arginine-nitroanilide bond) provides insights into enzyme active-site specificity. Mutagenesis studies (e.g., altering catalytic residues) combined with Bz-Arg-pNA kinetics reveal mechanistic roles of key amino acids. Molecular docking simulations can further predict binding interactions using the nitroanilide moiety as a probe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.